6-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . It belongs to the class of chromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalen-1-ol with malononitrile in the presence of a base such as piperidine under microwave irradiation . This method provides a high yield of the desired product.
Another method involves the reaction of β-enaminonitrile with different nucleophilic reagents, such as acetic anhydride, benzaldehyde, triethyl orthoformate, and dimethylformamide-dineopentylacetal (DMF-DPA) . These reactions are typically carried out under mild conditions and result in the formation of the chromene derivative.
Industrial Production Methods
Industrial production of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
6-Methoxy-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a methoxy group.
6-Methoxychromone-3-carboxaldehyde: This compound has an aldehyde group instead of a nitrile group.
The uniqueness of 6-Methoxy-4-oxo-4H-chromene-3-carbonitrile lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
50743-21-0 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h2-4,6H,1H3 |
InChI Key |
KYODOYCCRUBKCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
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